3,4-Dimethyldiphenylamine

概述

描述

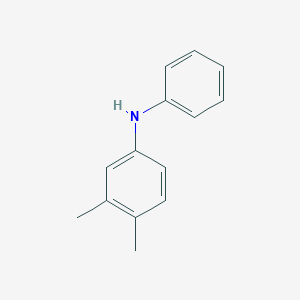

3,4-Dimethyldiphenylamine is an organic compound with the molecular formula C14H15N. It is a derivative of diphenylamine, where two methyl groups are substituted at the 3 and 4 positions of the phenyl ring. This compound is known for its white to light yellow crystalline appearance and is used in various chemical applications .

准备方法

Synthetic Routes and Reaction Conditions

3,4-Dimethyldiphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethylaniline with aniline in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or toluene .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions

3,4-Dimethyldiphenylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives.

科学研究应用

Organic Synthesis

3,4-Dimethyldiphenylamine serves as a crucial building block in organic synthesis. It is utilized as an intermediate in the production of various dyes and pigments due to its ability to undergo electrophilic substitution reactions, including nitration and halogenation. This compound can also be oxidized to form quinone derivatives or reduced to yield amines, making it versatile for synthesizing complex organic molecules.

Biological Research

Research has indicated that this compound exhibits potential biological activities, including:

- Antioxidant Properties : The compound can act as an antioxidant by scavenging free radicals, thus preventing oxidative damage in biological systems.

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties, which could be beneficial in developing new antimicrobial agents .

Pharmacological Applications

The compound is being investigated for its role as a monoamine oxidase inhibitor (MAO inhibitor). This property suggests potential applications in treating neurological disorders by modulating neurotransmitter levels such as dopamine and serotonin. Enhanced availability of these neurotransmitters can lead to improved mood and cognitive function .

Industrial Applications

In industrial settings, this compound is used in the manufacture of rubber chemicals, antioxidants, and stabilizers. Its unique chemical structure allows it to enhance the durability and performance of rubber products.

Case Study 1: Antioxidant Activity

A study published in the Royal Society of Chemistry explored the radical-trapping activity of various phenoxazine compounds, including derivatives of diphenylamine like this compound. The research demonstrated that this compound exhibited significant radical-trapping capabilities at varying temperatures, indicating its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: MAO Inhibition

Research investigating MAO inhibitors highlighted the pharmacological effects of compounds similar to this compound. The findings suggested that these compounds could effectively inhibit MAO activity, leading to increased levels of neurotransmitters associated with mood regulation and cognitive enhancement. This positions this compound as a candidate for further development in treating depression and anxiety disorders .

作用机制

The mechanism of action of 3,4-Dimethyldiphenylamine involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

相似化合物的比较

Similar Compounds

4,4’-Dimethyldiphenylamine: Another derivative of diphenylamine with methyl groups at the 4 positions of both phenyl rings.

3,3’-Dimethyldiphenylamine: A derivative with methyl groups at the 3 positions of both phenyl rings.

Uniqueness

3,4-Dimethyldiphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and applications, making it valuable in various fields of research and industry.

生物活性

3,4-Dimethyldiphenylamine (CAS Number: 17802-36-7) is a chemical compound belonging to the diphenylamine class, characterized by its two methyl groups located on the 3- and 4-positions of the diphenylamine structure. This compound has garnered attention in various fields, including organic synthesis and materials science, due to its unique properties and potential applications. This article delves into its biological activity, including pharmacological effects, toxicological data, and relevant case studies.

Molecular Formula : C14H15N

Molecular Weight : 197.28 g/mol

Physical State : Solid (white to light yellow powder)

Melting Point : 53.0 to 57.0 °C

Purity : >98.0% (GC)

Pharmacological Activity

This compound exhibits several biological activities, primarily related to its role as a monoamine oxidase (MAO) inhibitor. This property suggests potential applications in treating neurological disorders where modulation of neurotransmitter levels is beneficial.

Monoamine Oxidase Inhibition

- Mechanism : MAO inhibitors prevent the breakdown of monoamines such as dopamine, norepinephrine, and serotonin, thereby increasing their availability in the synaptic cleft.

- Research Findings : Studies have indicated that compounds similar to this compound can exhibit significant inhibition of MAO activity, which may lead to enhanced mood and cognitive function in clinical settings.

Toxicological Profile

The safety profile of this compound has been assessed in various studies:

- Skin and Eye Irritation : The compound is classified as a skin irritant (H315) and causes serious eye irritation (H319), necessitating caution during handling.

- Acute Toxicity : Limited data suggest that acute exposure may lead to respiratory issues or skin reactions; however, detailed long-term toxicity studies are still needed.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on rat models with induced depression. The findings indicated that administration of the compound resulted in a significant increase in serotonin levels compared to control groups. This suggests a potential antidepressant effect mediated through MAO inhibition.

Case Study 2: Material Science Applications

In material science, this compound has been used as an electron transport material in organic light-emitting diodes (OLEDs). Research demonstrated that devices incorporating this compound exhibited improved efficiency and stability compared to traditional materials.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H15N |

| Molecular Weight | 197.28 g/mol |

| Melting Point | 53.0 - 57.0 °C |

| Purity | >98.0% |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

常见问题

Q. What are the standard synthetic routes for 3,4-Dimethyldiphenylamine, and how can reaction parameters be optimized to improve yield?

Category: Basic

Methodological Answer:

The primary synthetic route involves Ullmann-type coupling between 3,4-dimethylaniline and iodobenzene, using copper catalysts under reflux conditions. Key parameters affecting yield include:

- Catalyst loading : Optimal copper(I) iodide (CuI) concentrations between 5–10 mol% reduce side reactions .

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency at 120–140°C.

- Reaction time : Extended durations (24–48 hours) improve conversion but require monitoring for thermal degradation .

Characterization via GC-MS and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) confirms purity.

Q. How can researchers resolve contradictory data on the compound’s stability in acidic media?

Category: Advanced

Methodological Answer:

Contradictory stability reports may arise from variations in acid strength, temperature, or trace impurities. A systematic approach includes:

- pH-dependent kinetics : Perform time-resolved UV-Vis spectroscopy (200–400 nm) under controlled pH (1–6) and temperature (25–60°C).

- Impurity profiling : Use HPLC-MS to identify degradation byproducts (e.g., N-oxide derivatives) .

- Computational modeling : Apply DFT calculations to predict protonation sites and bond dissociation energies in acidic environments.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Category: Basic

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.6–7.3 ppm), while methyl groups resonate as singlets (δ 2.2–2.3 ppm) .

- FT-IR : Stretching vibrations at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=C aromatic) confirm structure.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (m/z 197.2756 for [M+H]⁺) validates molecular formula (C₁₄H₁₅N) .

Q. What strategies mitigate thermal degradation during high-temperature reactions?

Category: Advanced

Methodological Answer:

- Inert atmosphere : Conduct reactions under argon/nitrogen to suppress oxidation.

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1 wt% to inhibit free radical chain reactions .

- Real-time monitoring : Use DSC/TGA to identify decomposition thresholds (>200°C) and adjust heating protocols .

Q. How can impurities in synthesized this compound be identified and quantified?

Category: Basic

Methodological Answer:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate impurities.

- LC-MS/MS : Detect trace byproducts (e.g., dimeric species at m/z 395) with MRM transitions .

- Quantitative NMR : Compare integration ratios of impurity peaks to the main product for quantification .

Q. How does the electronic structure of substituents influence catalytic applications?

Category: Advanced

Methodological Answer:

- Electron-donating methyl groups enhance electron density on the aromatic ring, improving ligand-metal coordination in catalysis.

- DFT studies : Calculate HOMO/LUMO energies (e.g., Gaussian09 with B3LYP/6-31G*) to predict reactivity in cross-coupling reactions.

- Experimental validation : Compare catalytic efficiency in Suzuki-Miyaura reactions using Pd(OAc)₂ with/without methyl substituents .

Q. What experimental designs assess the compound’s behavior in multi-component reactions?

Category: Advanced

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to vary stoichiometry, solvent, and catalyst.

- In situ IR/Raman spectroscopy : Track intermediate formation (e.g., enamine adducts) in real time.

- Kinetic profiling : Derive rate constants via pseudo-first-order analysis under varied conditions .

Q. What computational methods predict the compound’s interactions in supramolecular assemblies?

Category: Advanced

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate host-guest interactions with cyclodextrins or cucurbiturils.

- MD simulations (GROMACS) : Analyze π-π stacking and van der Waals forces in aqueous/organic media.

- CSP (Crystal Structure Prediction) : Use Polymorph Predictor (Materials Studio) to model packing motifs .

Q. How should researchers design experiments to study photostability under UV light?

Category: Advanced

Methodological Answer:

- Accelerated testing : Expose samples to UV-B lamps (280–315 nm) and monitor degradation via HPLC-DAD .

- Quencher studies : Add singlet oxygen quenchers (e.g., sodium azide) to identify degradation pathways.

- Actinometry : Quantify photon flux using ferrioxalate actinometers to correlate light dose with degradation rates .

Q. What are the recommended practices for safe handling in air-sensitive reactions?

Category: Basic

Methodological Answer:

属性

IUPAC Name |

3,4-dimethyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-8-9-14(10-12(11)2)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWJKFBBRPYPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566087 | |

| Record name | 3,4-Dimethyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17802-36-7 | |

| Record name | 3,4-Dimethyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。